Cariporide mesylate Cariporide mesylate Cariporide Mesylate is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 159138-81-5
VCID: VC0522730
InChI: InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
SMILES: CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Molecular Formula: C13H21N3O6S2
Molecular Weight: 379.5 g/mol

Cariporide mesylate

CAS No.: 159138-81-5

Cat. No.: VC0522730

Molecular Formula: C13H21N3O6S2

Molecular Weight: 379.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cariporide mesylate - 159138-81-5

Specification

CAS No. 159138-81-5
Molecular Formula C13H21N3O6S2
Molecular Weight 379.5 g/mol
IUPAC Name N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid
Standard InChI InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
Standard InChI Key FNDLQABGYJQJPH-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Canonical SMILES CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Cariporide mesylate (C₁₂H₁₇N₃O₃S·CH₃SO₃H) features a benzoylguanidine core modified with a methanesulfonyl group, granting high solubility in aqueous solutions (1.2 mg/mL at 25°C) . X-ray crystallography reveals a planar indazole ring system that facilitates binding to the NHE1 extracellular domain, with a dissociation constant (Kd) of 35 nM . The mesylate salt formulation enhances bioavailability compared to the free base, achieving peak plasma concentrations of 1.8 μg/mL within 2 hours post-administration .

Physicochemical Properties

PropertyValue
Molecular Weight283.35 g/mol (free base)
logP2.1 ± 0.3
pKa6.8 (guanidine group)
Plasma Protein Binding89% ± 3%
Elimination Half-Life4.2 ± 0.8 hours

Mechanism of Action

Sodium-Hydrogen Exchanger Inhibition

Cariporide mesylate selectively inhibits NHE1, a transmembrane protein regulating intracellular pH (pHi) by extruding H⁺ in exchange for Na⁺ . Under ischemic conditions, intracellular acidosis activates NHE1, leading to Na⁺ overload (Δ[Na⁺]i = +15–20 mM) . This indirectly stimulates reverse-mode Na⁺/Ca²⁺ exchange, causing cytotoxic Ca²⁺ accumulation (Δ[Ca²⁺]i = +300–500 nM) . Cariporide blocks NHE1 with an IC₅₀ of 0.8 μM in cardiomyocytes, maintaining physiological Ca²⁺ levels during reperfusion .

Ion Flux Modulation

JNa+=Vmax[H+]Km+[H+](1[Cariporide]IC50+[Cariporide])J_{\text{Na}^+} = \frac{V_{\text{max}} \cdot [\text{H}^+]}{K_m + [\text{H}^+]} \cdot \left(1 - \frac{[\text{Cariporide}]}{IC_{50} + [\text{Cariporide}]}\right)
This modified Michaelis-Menten equation quantifies cariporide’s dose-dependent inhibition of Na⁺ influx .

Clinical Research and Therapeutic Applications

Myocardial Ischemia-Reperfusion Injury

The GUARDIAN trial (n=11,590) demonstrated cariporide’s efficacy in high-risk populations :

EndpointPlacebo IncidenceCariporide (120 mg)Relative Risk Reduction
Death/MI at 36 days18.9%14.4%24% (p=0.000005)
CK-MB Elevation >5×ULN28.3%19.7%30% (p<0.001)

Notably, mortality increased from 1.5% to 2.2% (p=0.02), attributed to cerebrovascular events .

Heart Failure Management

In post-MI rat models, cariporide (3 mg/kg/day) improved left ventricular ejection fraction by 18% versus controls (p<0.05) through reduced fibrosis and neurohormonal activation. Human studies show attenuated BNP elevation by 32% during acute decompensation .

Dose (mg)ThrombocytopeniaTorsades de PointesMortality
201.2%0%1.3%
1204.1%0.3%2.2%

Cerebrovascular risk necessitates careful patient selection, particularly in those with prior stroke history .

Future Directions

Ongoing research explores cariporide’s neuroprotective effects in Parkinson’s disease models, where it reduces malonate-induced striatal dopamine depletion by 47% (p<0.01) . Combination therapies with checkpoint inhibitors represent another promising oncology application .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator